molecular formula C25H22Cl2F6N6O B2790421 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-{3-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenoxy}ethyl)piperazine CAS No. 338409-21-5

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-{3-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenoxy}ethyl)piperazine

Cat. No.: B2790421
CAS No.: 338409-21-5
M. Wt: 607.38
InChI Key: YGRSRHGSLAXFAM-FPWVPGCSSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-{3-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenoxy}ethyl)piperazine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, piperazino, ethoxy, and benzenecarbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-{3-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenoxy}ethyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with piperazine under controlled conditions to form the piperazine derivative.

    Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group.

    Aldehyde Formation: The resulting compound is further reacted with 3-(2-bromoethoxy)benzaldehyde to form the benzenecarbaldehyde derivative.

    Hydrazone Formation: Finally, the benzenecarbaldehyde derivative is reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-{3-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenoxy}ethyl)piperazine is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)-2-pyridinylamine
  • 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine
  • 3-(2-bromoethoxy)benzaldehyde

Uniqueness

The uniqueness of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-{3-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenoxy}ethyl)piperazine lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity

Properties

IUPAC Name

3-chloro-N-[(Z)-[3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2F6N6O/c26-20-11-17(24(28,29)30)14-34-22(20)37-36-13-16-2-1-3-19(10-16)40-9-8-38-4-6-39(7-5-38)23-21(27)12-18(15-35-23)25(31,32)33/h1-3,10-15H,4-9H2,(H,34,37)/b36-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSRHGSLAXFAM-FPWVPGCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC(=C2)C=NNC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC2=CC=CC(=C2)/C=N\NC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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